![molecular formula C14H21N3O4 B5312908 ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5312908.png)
ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate, also known as EPIC, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. EPIC belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. By inhibiting the activity of acetylcholinesterase, ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate increases the levels of acetylcholine in the brain, which may improve cognitive function. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been found to possess antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has also been found to exhibit anticonvulsant and anti-inflammatory properties, which may make it useful for the treatment of epilepsy and other inflammatory disorders. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has also been found to be a potent inhibitor of acetylcholinesterase, which may make it useful for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities with high purity. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate also exhibits various biological activities, making it suitable for a wide range of research applications. However, ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate its biological effects and potential applications.
Orientations Futures
Ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has several potential future directions for research. One area of research is the development of ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate as a drug candidate for the treatment of Alzheimer's disease. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has been found to be a potent inhibitor of acetylcholinesterase, which is a hallmark of Alzheimer's disease. Further research is needed to determine the efficacy and safety of ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate as a potential therapeutic agent for Alzheimer's disease. Another area of research is the development of ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate as a drug candidate for the treatment of epilepsy and other neurological disorders. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has been found to exhibit anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Further research is needed to determine the efficacy and safety of ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate as a potential therapeutic agent for epilepsy.
Méthodes De Synthèse
Ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate can be synthesized using a multi-step process that involves the reaction of 3-(4-ethylphenyl)-5-propylisoxazole with piperazine and ethyl chloroformate. The reaction yields ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to produce ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate in large quantities with high purity, making it suitable for further research and development.
Applications De Recherche Scientifique
Ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the development of Alzheimer's disease. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has also been studied for its potential as a drug candidate for the treatment of epilepsy, Parkinson's disease, and other neurological disorders.
Propriétés
IUPAC Name |
ethyl 4-(5-propyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-3-5-11-10-12(15-21-11)13(18)16-6-8-17(9-7-16)14(19)20-4-2/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXIXLHJAGPRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)N2CCN(CC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.